molecular formula C9H10O8 B213124 Cyclopentane-1,2,3,4-tetracarboxylic acid CAS No. 3786-91-2

Cyclopentane-1,2,3,4-tetracarboxylic acid

Cat. No.: B213124
CAS No.: 3786-91-2
M. Wt: 246.17 g/mol
InChI Key: WOSVXXBNNCUXMT-VERZDPOYSA-N
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Description

Cyclopentane-1,2,3,4-tetracarboxylic acid is an organic compound with the molecular formula C9H10O8. It is a cyclopentane derivative with four carboxylic acid groups attached to the cyclopentane ring. This compound is of significant interest in various fields of scientific research due to its unique structure and reactivity.

Mechanism of Action

Target of Action

Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTC) is a flexible ligand that has been used in the synthesis of various metal-organic frameworks (MOFs) involving metals such as manganese (Mn) and cadmium (Cd) . These MOFs can be considered as the primary targets of CPTC.

Mode of Action

CPTC interacts with its targets (MOFs) through coordination bonding. In the presence of Mn or Cd ions, CPTC forms coordination polymers . The formation of these polymers involves the breaking of the mirror plane of symmetry in the CPTC molecule, leading to the creation of two pairs of enantiomers .

Biochemical Pathways

It’s known that cptc can form coordination polymers with mn and cd ions . These polymers have potential applications in various fields, including catalysis, gas storage, and drug delivery.

Pharmacokinetics

Given its ability to form coordination polymers, it’s likely that these properties would be significantly influenced by the presence of metal ions and the resulting formation of mofs .

Result of Action

The primary result of CPTC’s action is the formation of coordination polymers or MOFs . These MOFs have unique properties, such as high porosity and surface area, which make them useful in various applications. For example, they can be used in the development of electrode materials with extraordinary energy densities or high power densities .

Action Environment

The action of CPTC is significantly influenced by environmental factors such as pH and the presence of metal ions . For instance, the formation of coordination polymers with Mn and Cd ions occurs under hydrothermal conditions . Additionally, the rate of formation of these polymers and the product ratios can be influenced by the pH of the environment .

Biochemical Analysis

Biochemical Properties

Cyclopentane-1,2,3,4-tetracarboxylic acid has been found to interact with various biomolecules. For instance, it has been used as a linker in the synthesis of cobalt-based MOFs . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

Given its role in the synthesis of MOFs, it may indirectly influence cellular function through its effects on these structures .

Molecular Mechanism

It is known to participate in the formation of MOFs, suggesting that it may interact with metal ions and other organic molecules in a coordinated manner .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is typically stored under standard conditions and is available for use in research .

Transport and Distribution

Given its role in the synthesis of MOFs, it may be transported and distributed in a manner that facilitates these processes .

Subcellular Localization

Given its role in the synthesis of MOFs, it may be localized in areas of the cell where these structures are formed .

Chemical Reactions Analysis

Types of Reactions: Cyclopentane-1,2,3,4-tetracarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly noted for its role in the synthesis of metal-organic frameworks (MOFs), where it acts as a linker .

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions typically involve reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in MOF synthesis, the compound forms coordination polymers with metals like cobalt and manganese .

Comparison with Similar Compounds

Uniqueness: Cyclopentane-1,2,3,4-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which allows it to form distinct coordination polymers and complexes. This unique structure makes it particularly valuable in the synthesis of MOFs with specific properties .

Properties

IUPAC Name

cyclopentane-1,2,3,4-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSVXXBNNCUXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958404
Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
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Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3724-52-5, 3786-91-2
Record name 1,2,3,4-Cyclopentanetetracarboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name r-1,c-2,c-3,c-4-Cyclopentanetetracarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-1,c-2,c-3,c-4-cyclopentanetetracarboxylic acid
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Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Cyclopentane-1,2,3,4-tetracarboxylic acid contribute to the formation of metal-organic frameworks (MOFs)?

A2: this compound acts as an organic linker in the formation of MOFs by coordinating with metal ions [, , ]. Its flexible conformation allows for diverse coordination modes, leading to various MOF structures with unique properties. For example, it can exist as enantiomers within MOFs, impacting the overall chirality and potential applications of the material [].

Q2: Does this compound possess any notable inhibitory properties?

A3: Yes, this compound demonstrates substrate-specific inhibition of calcium carbonate deposition []. Specifically, it effectively inhibits aragonite deposition on poly(methyl methacrylate) (PMMA) surfaces []. This property makes it a potential candidate for phosphate-free, environmentally friendly inhibitors in applications like dishwashing detergents.

Q3: Can the conformation of this compound influence its behavior in material synthesis?

A4: Absolutely. The conformational flexibility of this compound plays a crucial role in its coordination behavior and, consequently, the resulting MOF structures []. Time-dependent density functional theory (TD-DFT) calculations have been used to assess the relative stability of different conformations. The prevalence of specific enantiomers in synthesized MOFs aligns with the predicted stability of different conformations, highlighting the importance of conformational flexibility in its application [].

Q4: Are there analytical techniques used to study the behavior of this compound and its derivatives?

A5: Yes, various analytical techniques are employed to study these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is used to monitor reactions in solution, providing insights into reaction mechanisms and product formation []. X-ray crystallography is crucial for determining the solid-state structures of this compound derivatives, including imide formation [], and characterizing the intricate structures of MOFs [, , ]. Additionally, UV spectroscopy can be used to measure reaction rates, as demonstrated in the study on the hydrolysis of the 3-N-phenyl amide derivative [].

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